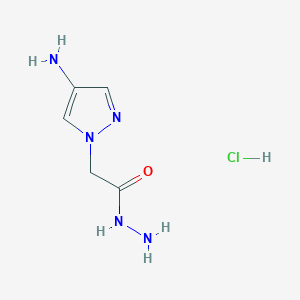
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride
説明
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride, also known as APH, is a compound with the molecular formula C5H10ClN5O and a molecular weight of 191.62 g/mol . It has gained attention in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride is 1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride include a molecular weight of 191.62 g/mol . More specific properties such as boiling point, density, and solubility were not available in the search results.科学的研究の応用
1. Antileishmanial and Antimalarial Applications
- Summary of Application: This compound has been synthesized and evaluated for its antileishmanial and antimalarial activities . It was found to have potent effects against Leishmania aethiopica and Plasmodium berghei .
- Methods of Application: The compound was synthesized and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities were evaluated .
- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Antimicrobial Applications
- Summary of Application: Some derivatives of this compound have shown significant activity against E. coli, S. aureus, and B. subtillis .
- Methods of Application: The compound was synthesized and its antimicrobial activity was evaluated .
- Results or Outcomes: Particularly, compound 2a, 2h, and 2j showed significant activity against E. coli . Compound 2j exhibited marked activity also against S. aureus and B. subtillis .
3. Molecular Docking Studies
- Summary of Application: This compound has been used in molecular docking studies to understand its interaction with target proteins .
- Methods of Application: The compound’s structure was used in a computational model to simulate its binding to the target protein . The binding free energy was calculated to assess the strength of the interaction .
- Results or Outcomes: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
4. Antitumor Applications
- Summary of Application: Some derivatives of this compound have shown potential antitumor activity .
- Methods of Application: The compound was synthesized and its antitumor activity was evaluated using various assays, including acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay .
- Results or Outcomes: Compound 10ec induced the apoptosis of BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec in a concentration-dependent manner .
5. Antiviral Applications
- Summary of Application: Pyrazole derivatives, which include this compound, have been studied for their potential antiviral activities .
- Methods of Application: The compound would be synthesized and its antiviral activity would be evaluated using various assays .
- Results or Outcomes: While specific results for this compound are not available, pyrazole derivatives in general have shown promising results in antiviral studies .
6. Antioxidant Applications
- Summary of Application: Pyrazole derivatives have also been studied for their potential antioxidant activities .
- Methods of Application: The compound would be synthesized and its antioxidant activity would be evaluated using various assays .
- Results or Outcomes: While specific results for this compound are not available, pyrazole derivatives in general have shown promising results in antioxidant studies .
Safety And Hazards
特性
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O.ClH/c6-4-1-8-10(2-4)3-5(11)9-7;/h1-2H,3,6-7H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOWNBXINQTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride | |
CAS RN |
1256264-87-5 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-amino-, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256264-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
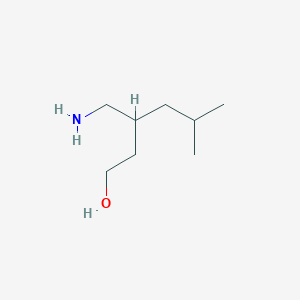
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)
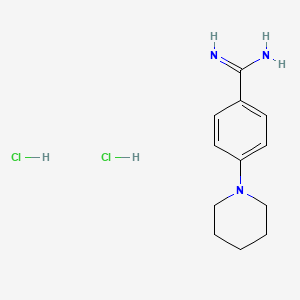
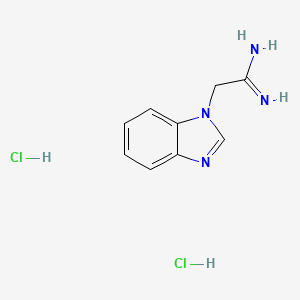
![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
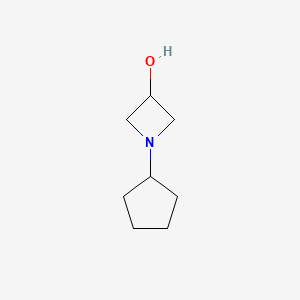
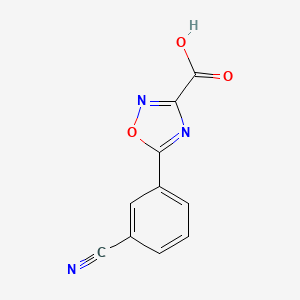
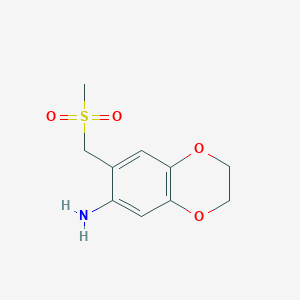


amine](/img/structure/B1374483.png)

![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)